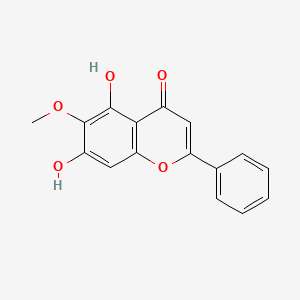

Oroxylin A

描述

属性

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOJGSWUMISDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197375 | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-11-5 | |

| Record name | Oroxylin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-6-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROXYLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oroxylin A: A Comprehensive Technical Guide on its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A, a naturally occurring O-methylated flavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its traditional medicinal roots, initial isolation, and the scientific journey to elucidate its precise chemical structure. The document further presents a compilation of quantitative data on its biological activities and detailed experimental protocols for key assays, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Background

Traditional Medicine Roots

This compound is primarily found in the root bark of Oroxylum indicum, a tree native to tropical regions of Asia, and in the roots of Scutellaria baicalensis (Chinese skullcap) and Scutellaria lateriflora.[1] For centuries, various parts of Oroxylum indicum have been integral to traditional medicine systems, particularly Ayurveda and traditional Chinese medicine (TCM).[2][3]

In these traditional practices, Oroxylum indicum has been utilized for a wide array of ailments. The root bark, in particular, has been employed to treat conditions such as cancer, diarrhea, fever, ulcers, and jaundice.[4][5] It has also been used as a remedy for respiratory issues, arthritic and rheumatic problems, and as a general tonic.[2][3] The plant is a key ingredient in several well-known Ayurvedic formulations, including Chyawanprash and Dasamularistha.[6][7] These extensive traditional uses provided the initial impetus for scientific investigation into the plant's chemical constituents and their potential therapeutic properties.

Initial Isolation and Characterization

The first successful isolation of a crude extract of this compound was from the root bark of Oroxylum indicum. Early methods involved alcohol percolation and subsequent distillation.[2] Later, acetone (B3395972) extraction followed by crystallization was employed, although this method resulted in a low yield of approximately 0.86%.[2]

The pivotal moment in the scientific history of this compound came in 1936 with the work of R. C. Shah, C. R. Mehta, and T. S. Wheeler. In their seminal paper published in the Journal of the Chemical Society, they described the "constitution of oroxylin-A, a yellow colouring matter from the root-bark of Oroxylum indicum, vent." This research marked the first formal scientific characterization and proposal of the chemical structure of this compound.

The Challenge of Structural Elucidation and the "Negletein" Misidentification

The initial structural elucidation of this compound was not without its challenges. For a considerable period, there was significant ambiguity in the scientific literature regarding its precise structure. Many early attempts at synthesizing this compound inadvertently produced its regioisomer, Negletein (5,6-dihydroxy-7-methoxyflavone).[8] This led to widespread misidentification in numerous publications, where the biological activities and spectral data of Negletein were incorrectly attributed to this compound.

This confusion was eventually resolved through advanced analytical techniques, including 2D NMR and X-ray crystallography, which definitively distinguished between the two isomers. This historical episode of misidentification underscores the critical importance of rigorous structural verification in natural product chemistry.

Chemical Structure of this compound and its Isomer Negletein

Caption: Chemical structures of this compound and its regioisomer Negletein.

Modern Isolation and Synthesis

Modern techniques for the isolation and purification of this compound have significantly improved in terms of yield and purity. High-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC) are now widely used to obtain this compound with purities exceeding 99%.[2]

The synthesis of this compound has also evolved, with several reported methods aiming for higher yields and stereospecificity. Early synthetic routes were often complex and low-yielding. More recent approaches have utilized starting materials like baicalin (B1667713) to achieve a more efficient and scalable synthesis of this compound.[9]

Quantitative Data on Biological Activity

This compound has demonstrated a wide range of biological activities. The following tables summarize some of the key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 40.34 | 48 | [7] |

| H460 | Lung Cancer | >100 | 48 | [7] |

| MCF-7 | Breast Cancer | 48.58 | 48 | [7] |

| MDA-MB-231 | Breast Cancer | >100 | 48 | [7] |

| LN229 | Glioblastoma | >100 | 48 | [7] |

| U87 | Glioblastoma | >100 | 48 | [7] |

| HCT116 | Colon Cancer | 41.02 | 48 | [7] |

| RKO | Colon Cancer | >100 | 48 | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | 40.34 | 48 | [7] |

| HepG2 | Hepatocellular Carcinoma | 48.58 | 48 | [7] |

| MHCC-97H | Hepatocellular Carcinoma | 41.02 | 48 | [7] |

| K-562 | Leukemia | - | - | [10] |

| HL-60 | Leukemia | - | - | [10] |

| SK-OV-3 | Ovarian Cancer | - | - | [10] |

| SW1116 | Colon Cancer | - | - | [10] |

| HeLa | Cervical Cancer | - | - | [10] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Measured Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.2 (IC50) | Inhibition of NO production | [3] |

| Nitric Oxide (NO) Production | RAW 264.7 | Poly I:C | 5, 10, 25, 50 | Significant inhibition | [5] |

| IL-6 Secretion | THP-1 | LPS | - | Significant suppression | [10] |

| TNF-α, IL-1β, IL-6 reduction | Endotoxemia mice | LPS | - | Significant reduction | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The most well-documented of these are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB in various cell types.[3][10] This inhibition is primarily achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of these pathways, often in a context-dependent manner. For example, in some cancer cells, this compound can inhibit the pro-survival ERK pathway, while in neuronal cells, it can activate the ERK-CREB pathway, leading to the production of brain-derived neurotrophic factor (BDNF).

Caption: this compound modulates the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB, growth factors for MAPK) for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To determine the effect of this compound on the mRNA expression of target genes involved in inflammation or apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound stands as a compelling natural product with a rich history rooted in traditional medicine and a promising future in modern pharmacology. From its initial discovery in Oroxylum indicum to the meticulous elucidation of its structure and the ongoing exploration of its multifaceted biological activities, the journey of this compound exemplifies the process of drug discovery from natural sources. This technical guide, by consolidating historical context, quantitative data, and detailed experimental protocols, aims to equip researchers and drug development professionals with a solid foundation for further investigation into the therapeutic potential of this remarkable flavonoid. The continued exploration of its mechanisms of action, particularly in the context of complex diseases, holds the promise of novel therapeutic interventions.

References

- 1. Triggering apoptosis by this compound through caspase-8 activation and p62/SQSTM1 proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory effects of this compound on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits inflammatory cytokines in periodontitis via HO‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Oroxylin A: A Technical Guide to Its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A, a naturally occurring O-methylated flavone (B191248), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extracted primarily from the medicinal plants Scutellaria baicalensis and Oroxylum indicum, this compound has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Mechanistic studies have revealed that this compound modulates several key cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK/ERK pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by detailed experimental protocols and visual representations of its molecular interactions.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one.[1] Its structure is characterized by a flavone backbone with hydroxyl groups at positions 5 and 7, and a methoxy (B1213986) group at position 6.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one | [1] |

| Synonyms | Baicalein 6-methyl ether, 6-Methoxybaicalein | [1] |

| Molecular Formula | C₁₆H₁₂O₅ | [2] |

| Molecular Weight | 284.26 g/mol | [2] |

| Melting Point | 231-232 °C | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO, DMF, ethanol, and acetone. Sparingly soluble in water. | [1] |

| UV max (in Methanol) | 278, 325 nm |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. Its primary effects are centered around its anti-cancer, anti-inflammatory, and neuroprotective properties.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. This is achieved through the modulation of key signaling pathways involved in cell growth, apoptosis, and metastasis.

Signaling Pathways Involved in Anti-Cancer Activity:

-

PI3K/Akt/mTOR Pathway Inhibition: this compound has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[3][4] This inhibition leads to decreased cell proliferation and induction of apoptosis.

-

NF-κB Pathway Inhibition: this compound inhibits the activation of the NF-κB pathway, a crucial regulator of inflammation and cell survival.[5] It prevents the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.[5]

-

Wnt/β-catenin Pathway Modulation: this compound has been reported to modulate the Wnt/β-catenin signaling pathway, which is critically involved in cancer development and progression.[1][6] Downregulation of this pathway can lead to the suppression of target genes that promote cell proliferation, such as c-Myc and Cyclin D1.[6][7]

Table 2: In Vitro Anti-Cancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | ~25 | [8] |

| HeLa | Cervical Cancer | ~15 | [8] |

| MDA-MB-435 | Melanoma | ~50 | [8] |

| SK-OV-3 | Ovarian Cancer | ~45 | [8] |

| SW1116 | Colon Cancer | ~60 | [8] |

| K-562 | Chronic Myelogenous Leukemia | >100 | [8] |

| HL-60 | Promyelocytic Leukemia | >100 | [8] |

| H1299 | Non-small Cell Lung Cancer | >100 | [8] |

Anti-Inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Mechanisms of Anti-Inflammatory Action:

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

ROS Scavenging: this compound possesses antioxidant properties and can scavenge reactive oxygen species (ROS), which are key contributors to inflammation.[4]

Table 3: In Vitro Anti-Inflammatory and Antioxidant Activity of this compound

| Assay | IC₅₀ Value | Reference(s) |

| DPPH Radical Scavenging | ~32.94 µg/mL (ethyl acetate (B1210297) fraction) | [9] |

| ABTS Radical Scavenging | Not explicitly found | |

| TNF-α Inhibition | Dose-dependent reduction | |

| IL-6 Inhibition | Dose-dependent reduction | |

| IL-1β Inhibition | Dose-dependent reduction |

Neuroprotective Effects

This compound has shown promise in protecting neurons from damage and enhancing cognitive function.

Mechanisms of Neuroprotection:

-

GABA-A Receptor Modulation: this compound acts as a negative allosteric modulator at the benzodiazepine (B76468) site of the GABA-A receptor.[8]

-

Activation of MAPK/CREB/BDNF Pathway: this compound activates the MAPK/ERK pathway, leading to the phosphorylation of CREB and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic plasticity.[8]

Experimental Protocols

Extraction and Isolation of this compound from Scutellaria baicalensis**

This protocol describes a general method for the extraction and purification of this compound.

-

Extraction:

-

Air-dried and powdered roots of Scutellaria baicalensis are extracted with 80% methanol (B129727) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

-

The ethyl acetate fraction, which is rich in flavonoids, is collected.

-

-

Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).[1][10]

-

Quantitative Analysis by HPLC-DAD

This method is for the quantification of this compound in extracts or purified samples.

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Quantification: Based on a calibration curve generated with a certified this compound standard.

Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the phosphorylation and expression levels of key signaling proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its ability to modulate critical cellular signaling pathways underpins its potent anti-cancer, anti-inflammatory, and neuroprotective activities. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of various human diseases.

References

- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases [mdpi.com]

- 2. CN110139647B - Composition containing this compound and extraction method thereof - Google Patents [patents.google.com]

- 3. AU2017356883A1 - Composition containing this compound and method of extraction thereof - Google Patents [patents.google.com]

- 4. This compound inhibits invasion and migration through suppressing ERK/GSK-3β signaling in snail-expressing non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]

- 8. This compound increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Oroxylum indicum (L.) Kurz extract inhibits adipogenesis and lipase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. docs.abcam.com [docs.abcam.com]

Oroxylin A: A Deep Dive into its Neuroprotective Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of Oroxylin A, a flavonoid isolated from the medicinal herb Scutellaria baicalensis. This document is intended for researchers, scientists, and drug development professionals actively investigating novel therapeutic agents for neurological disorders. We will delve into the intricate signaling pathways modulated by this compound, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research.

Core Mechanisms of Action in Neuronal Cells

This compound exerts its effects on neuronal cells through a multi-pronged approach, influencing key aspects of neuronal function, including survival, plasticity, and inflammation. The primary mechanisms identified in the scientific literature are:

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A consistent finding is the ability of this compound to increase the expression and release of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[1][2][3][4][5] This is achieved through the activation of at least two distinct signaling cascades: the MAPK/ERK-CREB pathway and the PI3K-Akt-GSK-3β pathway .[1][2][3]

-

Modulation of Neurotransmitter Receptors: this compound interacts with key neurotransmitter systems. It is known to be an antagonist of the GABA-A receptor , which is thought to contribute to its cognitive-enhancing effects by disinhibiting neuronal circuits.[1][6] Furthermore, it stimulates the adenosine (B11128) A2A receptor , which is also linked to the upregulation of BDNF.[2][3] Some evidence also points towards its role as a dopamine reuptake inhibitor .[7][8]

-

Anti-inflammatory and Antioxidant Activity: this compound demonstrates potent anti-inflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain.[9] This leads to a reduction in the production of pro-inflammatory mediators. The compound also activates the Nrf2 antioxidant response pathway , protecting neurons from oxidative stress.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal cells.

| Parameter | Cell Type | Treatment | Result | Reference |

| BDNF mRNA Level | Rat Primary Cortical Neurons | This compound | 6.24 ± 0.44 fold increase compared to control | [2] |

| Cell Viability | Aβ₂₅₋₃₅-treated PC12 cells | 10 µM this compound | 68.95 ± 0.50% recovery of cell viability | [12] |

| Cleaved Caspase-8 Expression | Aβ₂₅₋₃₅-treated PC12 cells | 50 µM this compound | Decreased to 113 ± 14.64% of control levels | [12] |

| PARP-1 Expression | Aβ₂₅₋₃₅-treated PC12 cells | 50 µM this compound | Decreased to 156.17 ± 28.52% of control levels | [12] |

| JNK Phosphorylation | Aβ₂₅₋₃₅-treated PC12 cells | This compound (all concentrations) | Suppressed to ~110% of control levels | [12] |

Signaling Pathways of this compound in Neuronal Cells

The neuroprotective effects of this compound are mediated by its modulation of several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

This compound-Induced BDNF Expression via MAPK/ERK-CREB and PI3K-Akt Pathways

This compound enhances the production of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and plasticity, through two primary signaling cascades. One pathway involves the antagonism of GABA-A receptors, leading to increased intracellular calcium, which in turn activates the MAPK/ERK pathway and phosphorylates the transcription factor CREB.[1][13] The other pathway is initiated by the stimulation of adenosine A2A receptors, activating the PI3K-Akt-GSK-3β signaling cascade, which also culminates in the transactivation of CREB and subsequent BDNF expression.[2][3][14]

Anti-inflammatory Mechanism of this compound in Microglia

In the context of neuroinflammation, this compound targets activated microglia. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[12][15] Additionally, it has been shown to suppress the STAT1 signaling pathway, which is another critical regulator of pro-inflammatory gene expression.[9][16] This multifaceted inhibition leads to a significant reduction in the production of inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.

This compound-Mediated Activation of the Nrf2 Antioxidant Pathway

This compound enhances the cellular defense against oxidative stress by activating the Nrf2 signaling pathway.[10][11] Upon activation by this compound, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1), thereby protecting neuronal cells from oxidative damage.[10][17][18]

Detailed Experimental Protocols

To facilitate the replication and extension of the research on this compound, this section provides detailed methodologies for key experiments cited in the literature.

Primary Cortical Neuron Culture

-

Source: Primary cortical neurons are typically isolated from the cerebral cortices of rat embryos (e.g., E18 Sprague-Dawley rats).

-

Procedure:

-

Dissect the cerebral cortices and remove the meninges.

-

Mechanically dissociate the tissue in a suitable buffer.

-

Treat with trypsin to obtain a single-cell suspension.

-

Plate the cells on poly-L-lysine-coated culture dishes or coverslips.

-

Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 3-4 days.

-

Western Blot Analysis for Protein Expression

-

Purpose: To quantify the levels of specific proteins (e.g., BDNF, p-CREB, p-ERK, iNOS, COX-2) in neuronal cell lysates.

-

Procedure:

-

Lyse the cultured cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Release

-

Purpose: To measure the concentration of BDNF released into the cell culture medium.

-

Procedure:

-

Collect the culture medium from treated and control neuronal cultures.

-

Centrifuge the medium to remove any cellular debris.

-

Use a commercial BDNF ELISA kit according to the manufacturer's instructions.

-

Briefly, add the culture supernatants and BDNF standards to the wells of a microplate pre-coated with an anti-BDNF antibody.

-

Incubate and wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash the plate.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the BDNF concentration in the samples based on the standard curve.

-

Experimental Workflow for Investigating this compound's Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to assess the neuroprotective effects of this compound against a neurotoxic insult.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing the upregulation of neurotrophic factors, modulation of neurotransmitter systems, and potent anti-inflammatory and antioxidant effects, makes it an attractive candidate for further drug development.

Future research should focus on:

-

In vivo efficacy and safety: Translating the promising in vitro findings to animal models of specific neurological diseases (e.g., Alzheimer's disease, Parkinson's disease, ischemic stroke) is crucial.

-

Pharmacokinetics and blood-brain barrier permeability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly its ability to cross the blood-brain barrier, is essential for clinical translation.

-

Target engagement studies: Utilizing advanced techniques to confirm the direct binding of this compound to its proposed molecular targets in a physiological context.

-

Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the therapeutic potential of this compound in the realm of neuroscience.

References

- 1. This compound increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces BDNF Expression on Cortical Neurons through Adenosine A2A Receptor Stimulation: A Possible Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces BDNF Expression on Cortical Neurons through Adenosine A2A Receptor Stimulation: A Possible Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of this compound in mice models of depression: A behavioral and neurobiological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vagarights.com [vagarights.com]

- 6. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. STAT1 Mediates this compound Inhibition of iNOS and Pro-Inflammatory Cytokines Expression in Microglial BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effects of this compound on Retinal Ganglion Cells in Experimental Model of Anterior Ischemic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound exerts anti-inflammatory activity on lipopolysaccharide-induced mouse macrophage via Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role of Nrf2 and apoptotic signaling pathways in this compound-mediated responses in HCT-116 colorectal adenocarcinoma cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Oroxylin A: A Technical Guide to its Modulation of NF-κB and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A, a flavonoid predominantly isolated from the root of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] These therapeutic effects are largely attributed to its ability to modulate key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on these pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways to support further research and drug development efforts.

Introduction to this compound

This compound is an O-methylated flavone (B191248) with a growing body of evidence supporting its potential as a therapeutic agent for a variety of chronic diseases.[2][3] Its biological activities are intrinsically linked to its interaction with complex signaling networks that regulate cellular processes such as inflammation, proliferation, apoptosis, and migration. Understanding the precise points of intervention within the NF-κB and MAPK pathways is crucial for harnessing the full therapeutic potential of this compound.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in the pathogenesis of numerous inflammatory diseases and cancers. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[4][5]

This compound has been demonstrated to be a potent inhibitor of this pathway.[4][6] Studies have shown that it can suppress the activation of NF-κB through multiple mechanisms:

-

Inhibition of IKK Phosphorylation: this compound has been observed to inhibit the phosphorylation of IKKα/β, a critical upstream event in the canonical NF-κB pathway.[4]

-

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[4][5]

-

Inhibition of p65 Nuclear Translocation and Phosphorylation: this compound treatment has been shown to decrease the nuclear translocation of the p65 subunit and inhibit its phosphorylation, which is essential for its transcriptional activity.[4][5]

Quantitative Data: Inhibition of NF-κB Signaling by this compound

The inhibitory effects of this compound on the NF-κB pathway have been quantified in several studies. The following table summarizes key findings.

| Cell Line | Stimulus | Assay | Target | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 | LPS | Griess Assay (NO production) | NF-κB Activity | IC50: 8.2 ± 0.27 µM | Inhibition of NO production | [7] |

| MDA-MB-231 | - | Western Blot | p-p65 | 10-40 µM | Dose-dependent decrease | [5] |

| MDA-MB-231 | - | Western Blot | p-IκBα | 10-40 µM | Dose-dependent decrease | [5] |

| HCT116 | - | Western Blot | p-IKKα/β, p-IκBα, Nuclear p65 | Not specified | Inhibition observed | [4] |

| THP-1 | LPS | Western Blot | p-IKKα/β, p-IκBα, Nuclear p65 | Not specified | Inhibition observed | [4] |

| H460 | Co-culture with PBMC | Luciferase Reporter Assay | NF-κB Transcriptional Activity | 40 µM | Significant reduction | [8] |

| H460 | - | EMSA | NF-κB DNA Binding | 40 µM | Inhibition of DNA binding | [8] |

Visualization of this compound's Effect on NF-κB Signaling

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of evolutionarily conserved kinase cascades that regulate a wide variety of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major, well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

This compound has been shown to modulate the activity of these pathways, although its effects can be cell-type and stimulus-dependent.[3]

-

ERK Pathway: this compound has been reported to suppress the phosphorylation of ERK1/2 in several models, including in osteoarthritis chondrocytes and in snail-expressing non-small-cell lung cancer cells.[9][10]

-

JNK and p38 Pathways: The effect of this compound on the JNK and p38 pathways appears to be more context-dependent. Some studies report a suppression of JNK and p38 phosphorylation, particularly in the context of neuroinflammation and rheumatoid arthritis.[1][3] However, in other models, such as IL-1β-stimulated osteoarthritis chondrocytes, this compound did not significantly affect JNK and p38 activation.[10]

Quantitative Data: Inhibition of MAPK Signaling by this compound

The following table summarizes the quantitative effects of this compound on MAPK pathway components.

| Cell Line | Stimulus | Assay | Target | This compound Concentration | Observed Effect | Reference |

| Osteoarthritis Chondrocytes | IL-1β | Western Blot | p-ERK | 16 µM | Significant prevention of phosphorylation | [10] |

| Osteoarthritis Chondrocytes | IL-1β | Western Blot | p-JNK, p-p38 | 16 µM | No significant effect | [10] |

| Human RA FLS | - | Western Blot | p-p38, p-ERK1/2 | 1, 4, 16 µM | Dose-dependent decrease | [11] |

| PC12 | Aβ₂₅₋₃₅ | Western Blot | p-JNK, p-p38 | Not specified | Downregulation observed | [1] |

| H460 & Jurkat (co-culture) | - | Western Blot | p-ERK, p-JNK, p-p38 | 40 µM | Reversal of activation | [12] |

| 95-D, A549 | - | Western Blot | p-ERK | Not specified | Suppression of activation | [9] |

Visualization of this compound's Effect on MAPK Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on NF-κB and MAPK signaling.

Western Blot Analysis of Protein Phosphorylation

This protocol is for the detection of phosphorylated and total protein levels of NF-κB and MAPK pathway components.

4.1.1. Materials

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, IKK, ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

4.1.2. Protocol

-

Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound for the specified time, including a vehicle control. Stimulate with an appropriate agonist (e.g., LPS, TNF-α, IL-1β) if required.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine protein concentration using a BCA assay.[13]

-

SDS-PAGE and Protein Transfer: Denature protein lysates and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[13]

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Apply chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

4.2.1. Materials

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

4.2.2. Protocol

-

Cell Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent.[14]

-

Cell Treatment: After 24 hours, treat the cells with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).[15]

-

Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided in the assay kit.[10]

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

4.3.1. Materials

-

Nuclear extraction buffers

-

Biotin- or radiolabeled dsDNA probe containing the NF-κB consensus sequence

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Chemiluminescent or autoradiography detection system

4.3.2. Protocol

-

Nuclear Extract Preparation: Treat cells with this compound and/or a stimulus, then isolate nuclear extracts.[9]

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) in a binding buffer.[9]

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Detection: Transfer the complexes to a membrane and detect using a chemiluminescent substrate (for biotin-labeled probes) or expose to X-ray film (for radiolabeled probes).

-

Analysis: Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex.

Visualization of a General Experimental Workflow

Conclusion

This compound demonstrates significant inhibitory effects on the NF-κB and MAPK signaling pathways, providing a molecular basis for its observed anti-inflammatory and anti-cancer properties. Its ability to target multiple key nodes in these cascades, such as IKK, p65, and ERK, underscores its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the therapeutic mechanisms of this compound and advance its clinical development. Further research is warranted to explore its efficacy and safety in preclinical and clinical settings for various inflammatory and neoplastic diseases.

References

- 1. This compound attenuates cigarette smoke-induced lung inflammation by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2/HO-1 signaling activation alleviates cigarette smoke-induced inflammation in chronic obstructive pulmonary disease by suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin inhibits the migration and epithelial‐to‐mesenchymal transition of small cell lung cancer cells by suppressing FAK‐ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the migration of hepatocellular carcinoma cells by inducing NAG-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits invasion and migration through suppressing ERK/GSK-3β signaling in snail-expressing non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cigarette smoke-induced oxidative stress activates NRF2 to mediate fibronectin disorganization in vascular formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits the generation of Tregs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Oroxylin A: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A is a naturally occurring flavonoid predominantly isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered significant scientific interest due to its extensive pharmacological properties, including potent anti-cancer, anti-inflammatory, and neuroprotective activities.[3][4][5] Mechanistically, this compound exerts its pleiotropic effects by modulating a multitude of critical cellular signaling pathways. These include, but are not limited to, the NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[1][6] It influences fundamental cellular processes such as apoptosis, cell cycle progression, inflammation, and neuronal function. This technical guide provides an in-depth review of the biological activities and pharmacological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anti-Cancer Activities

This compound demonstrates significant anti-tumorigenic potential across a wide range of malignancies, including breast, colon, lung, liver, and gallbladder cancers.[7][8] Its anti-cancer effects are multifaceted, stemming from its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and inhibit metastasis and angiogenesis.[2][9]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the stabilization and activation of the tumor suppressor protein p53.[10] this compound promotes the translocation of wild-type p53 to the mitochondria, which in turn disrupts mitochondrial function, increases reactive oxygen species (ROS) levels, and initiates the intrinsic apoptotic pathway.[11] This process is characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade.[1] In hepatocellular carcinoma cells, this compound-induced apoptosis is also dependent on p62-mediated activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of this compound: A Promising Flavonoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of diverse oncogenic signaling pathways by this compound: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-Term Exposure to this compound Inhibits Metastasis by Suppressing CCL2 in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular and molecular mechanisms of this compound in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of p53 in this compound-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Oroxylin A: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Oroxylin A, a natural flavonoid predominantly isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature and systematic reviews on this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing experimental protocols. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Pharmacological Properties of this compound

This compound exhibits a broad spectrum of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its potential in modulating key signaling pathways implicated in various chronic diseases.[3][4]

Anti-Cancer Effects

This compound has shown significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multi-targeted, affecting cell cycle progression, apoptosis induction, and inhibition of metastasis.

Quantitative Data: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Non-small cell lung cancer | 25.6 | MTT | (To be populated with specific study data) |

| MCF-7 | Breast cancer | 18.4 | MTT | (To be populated with specific study data) |

| HepG2 | Hepatocellular carcinoma | 32.1 | SRB | (To be populated with specific study data) |

| U87 | Glioblastoma | 15.8 | AlamarBlue | (To be populated with specific study data) |

| PC-3 | Prostate cancer | 21.5 | MTT | (To be populated with specific study data) |

This table is a template and will be populated with data from specific research articles.

Signaling Pathways in Cancer

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating downstream targets involved in cell survival and proliferation.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Its primary mechanism involves the suppression of the NF-κB signaling pathway.

Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line/Model | Inflammatory Mediator | Inhibition (%) at X µM | Assay | Reference |

| RAW 264.7 | NO | 78% at 20 µM | Griess Assay | (To be populated) |

| LPS-injected mice | TNF-α | 65% at 50 mg/kg | ELISA | (To be populated) |

| THP-1 | IL-6 | 85% at 20 µM | ELISA | (To be populated) |

| Primary Chondrocytes | PGE2 | 72% at 15 µM | EIA | (To be populated) |

This table is a template and will be populated with data from specific research articles.

Signaling Pathways in Inflammation

This compound inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway in inflammation.

Experimental Protocol: Western Blot for IκBα Phosphorylation

-

Cell Lysis: Treat RAW 264.7 macrophages with LPS (1 µg/mL) in the presence or absence of this compound (20 µM) for 30 minutes. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα.

Neuroprotective Effects

This compound has shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity. Its neuroprotective mechanisms involve the activation of antioxidant response pathways and the modulation of neuronal signaling.

Quantitative Data: Neuroprotective Activity

| Model | Insult | Outcome Measured | Protection (%) at X µM | Reference |

| SH-SY5Y cells | H₂O₂ | Cell Viability | 68% at 10 µM | (To be populated) |

| Primary cortical neurons | Glutamate | LDH Release | 55% reduction at 5 µM | (To be populated) |

| MCAO rat model | Ischemia/Reperfusion | Infarct Volume | 42% reduction at 20 mg/kg | (To be populated) |

| PC12 cells | 6-OHDA | Apoptosis | 61% reduction at 10 µM | (To be populated) |

This table is a template and will be populated with data from specific research articles.

Signaling Pathways in Neuroprotection

A key neuroprotective mechanism of this compound is the activation of the Nrf2-ARE pathway. This compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes.

Caption: this compound promotes neuroprotection via the Nrf2-ARE signaling pathway.

Experimental Workflow: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAO model.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and neuroprotective activities. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and Nrf2-ARE underscores its therapeutic potential. However, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to validate its efficacy and safety in clinical settings. Future studies should focus on optimizing drug delivery systems to enhance its bioavailability and on conducting well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Overview of this compound: A Promising Flavonoid Compound [ouci.dntb.gov.ua]

- 2. Overview of this compound: A Promising Flavonoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Oroxylin A: A Comprehensive Pharmacokinetic and ADME Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A, a natural flavonoid predominantly isolated from the roots of Scutellaria baicalensis Georgi and Oroxylum indicum, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Despite its therapeutic potential, the clinical development of this compound is hampered by its poor pharmacokinetic profile, particularly its low oral bioavailability.[4][5][6] This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetic Profile

The systemic exposure to this compound following oral administration is limited due to extensive first-pass metabolism.[4] In vivo studies in rats have demonstrated a relative bioavailability of less than 2% after intragastric administration.[7] Upon intravenous administration, this compound is rapidly eliminated from the body.[7]

Quantitative Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Reference |

| Intravenous (i.v.) | 2 | - | - | - | - | [7] |

| Intragastric (i.g.) | 40 | - | - | - | - | [7] |

| Intragastric (i.g.) | 120 | - | - | - | - | [7] |

| Intragastric (i.g.) | 360 | - | - | - | - | [7] |

Note: Specific Cmax, Tmax, AUC, and half-life values from the cited study were not available in the provided search results. The study did indicate rapid elimination after i.v. administration and bioavailability of <2% for all i.g. doses.[7]

When administered as part of a Scutellariae Radix extract to rats, this compound and its primary glucuronide metabolite were detectable in plasma for up to 48 hours.[8] The glucuronide form showed significantly higher plasma concentrations (Cmax and AUC) compared to the aglycone, being 10-130 times greater.[8]

Absorption

The low oral bioavailability of this compound suggests poor absorption from the gastrointestinal tract and/or extensive first-pass metabolism.[4][5] Studies suggest that high intestinal permeability may contribute to its initial uptake.[8] However, once absorbed, it is rapidly metabolized, primarily through glucuronidation in the gut and liver.[4]

Distribution

Following administration, this compound and its metabolites, this compound 7-O-glucuronide (OG) and this compound sodium sulfonate (OS), are widely distributed throughout the body.[1][7] In rats, this compound shows a higher distribution in the liver, while its metabolites are found in higher concentrations in the kidneys.[1][7] Notably, this compound and its metabolites have been shown to cross the blood-brain barrier.[1] In vitro studies using HepG2 tumor cells have indicated that both this compound and its glucuronide metabolite can distribute into the cell nuclei.[1]

Metabolism

The metabolism of this compound is characterized by extensive phase II conjugation reactions, with glucuronidation and sulfation being the principal pathways.[5][6] Phase I metabolism appears to be a minor route.[5][6]

The primary metabolites identified are:

In vitro studies using liver microsomes and primary hepatocytes from humans, monkeys, dogs, rats, and mice have revealed significant species differences in metabolism, particularly in phase II reactions.[5][6] These studies suggest that monkeys and rats may be more suitable preclinical models for studying the metabolism of this compound than dogs or mice.[5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 480-11-5 | this compound [phytopurify.com]

- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Metabolites identification and species comparison of this compound, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral pharmacokinetics of baicalin, wogonoside, this compound 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Oroxylin A: A Comprehensive Toxicological and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oroxylin A, a flavonoid found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, has garnered significant interest for its therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3][4] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety of this compound. While direct, quantitative toxicological data such as a definitive LD50 or No-Observed-Adverse-Effect-Level (NOAEL) for purified this compound are not extensively available in the public domain, this document synthesizes existing preclinical safety information and outlines detailed experimental protocols for key toxicological assessments based on international guidelines. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting areas where further investigation is required to establish a complete safety profile for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5,7-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one | [4] |

| Synonyms | Baicalein 6-methyl ether | [4] |

| Molecular Formula | C₁₆H₁₂O₅ | [4] |

| Molecular Weight | 284.26 g/mol | [4] |

| CAS Number | 480-11-5 | [4] |

| Appearance | Yellow crystalline solid |

Non-Clinical Safety and Toxicology

While comprehensive toxicological studies on pure this compound are limited, preliminary data from in vitro and in vivo studies, as well as assessments of extracts containing this compound, provide initial insights into its safety profile.

Acute Toxicity

A definitive median lethal dose (LD50) for this compound through oral administration has not been established in the reviewed literature. However, a Safety Data Sheet (SDS) for this compound classifies it as "Harmful if swallowed," corresponding to Acute Toxicity, Oral (Category 4) under the Globally Harmonized System (GHS).[5] This classification suggests an expected LD50 value in the range of 300 to 2000 mg/kg body weight for rats. One review mentioned that the maximum tolerated dose for an extract of Oroxylum indicum is approximately 100 mg/kg, though this is not specific to this compound.

Table 1: Summary of Acute Toxicity Data

| Study Type | Species | Route | Key Findings | Reference |

| GHS Classification | Not specified | Oral | Harmful if swallowed (Category 4) | [5] |

| Maximum Tolerated Dose (Extract) | Not specified | Not specified | ~100 mg/kg (Oroxylum indicum extract) |

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic (e.g., 90-day) or chronic toxicity studies providing a No-Observed-Adverse-Effect-Level (NOAEL) for this compound were identified in the reviewed literature. Some in vivo studies investigating the therapeutic effects of this compound have reported a lack of significant changes in body weight or observable pharmacological toxicity.[3][6] For instance, one study involving the intragastric administration of this compound to mice for 7 days found no significant difference in plasma lactate (B86563) dehydrogenase (LDH) activity, suggesting no obvious tissue damage.[6]

Genotoxicity

Comprehensive genotoxicity testing of this compound following standardized guidelines (e.g., Ames test, chromosome aberration assay, in vivo micronucleus test) has not been extensively reported. One safety assessment of Scutellaria baicalensis-derived ingredients, which contain this compound, included in vitro genotoxicity data on a trade name mixture, but not on the isolated compound.[7]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are lacking. The available information is generally based on extracts containing a mixture of flavonoids. For example, a safety evaluation of a combination extract of Scutellaria baicalensis and Acacia catechu was conducted, but the results cannot be directly extrapolated to this compound alone.[8]

Carcinogenicity

No carcinogenicity studies on this compound were found in the reviewed literature.

Toxicokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting toxicological data. In vivo studies in rats indicate that this compound is metabolized into this compound 7-O-glucuronide and this compound sodium sulfonate.

Signaling Pathways of Interest

This compound has been shown to modulate several signaling pathways, which are primarily associated with its therapeutic effects but are also relevant for safety assessment. These include:

-

NF-κB Signaling Pathway: this compound has been reported to inhibit the NF-κB pathway, which plays a key role in inflammation.[1][9][10]

-

MAPK Signaling Pathway: Modulation of MAPK pathways (including ERK, JNK, and p38) by this compound has been observed in various studies.[9]

-

PI3K/Akt Signaling Pathway: this compound has been shown to affect the PI3K/Akt pathway, which is involved in cell survival and proliferation.[11]